Ethyl 1-oxa-4-azaspiro[5.5]undecane-9-carboxylate
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Overview
Description
Ethyl 1-oxa-4-azaspiro[5.5]undecane-9-carboxylate is a spirocyclic compound characterized by a unique structural framework that combines both aliphatic and heterocyclic elements. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities and its structural versatility .
Preparation Methods
The synthesis of Ethyl 1-oxa-4-azaspiro[5.5]undecane-9-carboxylate typically involves a multi-step process. One common method is the Prins cyclization reaction, which allows for the construction of the spirocyclic scaffold in a single step. Industrial production methods may involve the use of olefin metathesis reactions, although these can be complex and costly .
Chemical Reactions Analysis
Ethyl 1-oxa-4-azaspiro[5.5]undecane-9-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 1-oxa-4-azaspiro[5.5]undecane-9-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: This compound has shown potential as an inhibitor of various enzymes and proteins, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of Ethyl 1-oxa-4-azaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the transport functions essential for the survival of Mycobacterium tuberculosis. This inhibition is achieved through binding to the active site of the protein, thereby blocking its function .
Comparison with Similar Compounds
Ethyl 1-oxa-4-azaspiro[5.5]undecane-9-carboxylate can be compared with other spirocyclic compounds such as:
1-oxa-9-azaspiro[5.5]undecane: Similar in structure but with different substituents, leading to varied biological activities.
4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane: Known for its dual activity as a MOR agonist and sigma antagonist.
1-oxa-8-azaspiro[5.5]undecane: Another spirocyclic compound with distinct chemical properties and applications.
The uniqueness of this compound lies in its specific structural features and its potential as a versatile building block in medicinal chemistry .
Biological Activity
Ethyl 1-oxa-4-azaspiro[5.5]undecane-9-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer treatment and enzyme inhibition. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- IUPAC Name : this compound
- CAS Number : 2091365-12-5
- Molecular Formula : C12H21NO3
- Molecular Weight : 227.3 g/mol
- Purity : 97% .
Antitumor Activity
Recent studies have highlighted the antitumor potential of related compounds in the spirocyclic class, suggesting that this compound may exhibit similar properties. A notable study synthesized a series of 1-oxa-4-azaspiro derivatives and evaluated their cytotoxic effects against various cancer cell lines, including:
Compound | Cell Line | IC50 (µM) |
---|---|---|
11b | A549 (Lung) | 0.18 |
11h | A549 (Lung) | 0.19 |
11d | MDA-MB-231 (Breast) | 0.08 |
11h | MDA-MB-231 (Breast) | 0.08 |
11k | MDA-MB-231 (Breast) | 0.09 |
11h | HeLa (Cervical) | 0.15 |
Among these, compounds 11b and 11h showed promising results against the A549 cell line, while compound 11h demonstrated the most potent activity across all tested lines .
Enzyme Inhibition
Another significant aspect of ethyl 1-oxa-4-azaspiro[5.5]undecane derivatives is their role as soluble epoxide hydrolase (sEH) inhibitors. Research indicates that certain derivatives exhibit strong inhibitory activity against sEH, which is implicated in various pathological conditions, including chronic kidney diseases.
In a study involving a rat model, a related compound demonstrated effective lowering of serum creatinine levels when administered orally, indicating its potential utility as an oral therapeutic agent .
The exact mechanism through which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that its structural features allow for interactions with specific biological targets, including DNA and protein binding sites, leading to cytotoxic effects in cancer cells and modulation of enzyme activity.
Case Study: Anticancer Activity
In a comparative study of various spirocyclic compounds, ethyl 1-oxa-4-azaspiro derivatives were shown to possess significant anticancer properties when tested against multiple cancer cell lines. The study's findings suggest that the incorporation of specific functional groups into the spirocyclic framework enhances cytotoxicity and selectivity towards cancer cells .
Research Findings on Enzyme Inhibition
The discovery of potent sEH inhibitors among spirocyclic compounds opens new avenues for therapeutic interventions in chronic diseases. The ability of these compounds to lower serum creatinine levels in preclinical models suggests a promising path for further development into clinically relevant drugs .
Properties
Molecular Formula |
C12H21NO3 |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
ethyl 1-oxa-4-azaspiro[5.5]undecane-9-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-2-15-11(14)10-3-5-12(6-4-10)9-13-7-8-16-12/h10,13H,2-9H2,1H3 |
InChI Key |
JJPHEGINZKYQCC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC2(CC1)CNCCO2 |
Origin of Product |
United States |
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